3-Methyl-6-methylaminouracil
Overview
Description
3-Methyl-6-methylaminouracil is a derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a methyl group at the third position and a methylamino group at the sixth position of the uracil ring. This compound has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-methylaminouracil typically involves the reaction of 6-chlorouracil with methylamine. The process begins with the chlorination of uracil to form 6-chlorouracil, which is then treated with methylamine under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction between 6-chlorouracil and methylamine .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-methylaminouracil undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted uracil derivatives .
Scientific Research Applications
3-Methyl-6-methylaminouracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3-Methyl-6-methylaminouracil involves its interaction with nucleic acids and proteins. The compound can form hydrogen bonds with natural DNA bases, potentially altering the structure and function of DNA. This interaction can affect various cellular processes, including replication and transcription .
Comparison with Similar Compounds
3-Methyl-6-aminouracil: Similar in structure but lacks the methylamino group at the sixth position.
5-Aminouracil: Another uracil derivative with an amino group at the fifth position.
6-Aminouracil: Contains an amino group at the sixth position but lacks the methyl group at the third position
Uniqueness: 3-Methyl-6-methylaminouracil is unique due to the presence of both a methyl group at the third position and a methylamino group at the sixth position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLJAGFHRVOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292226 | |
Record name | 3-Methyl-6-methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5759-63-7 | |
Record name | 5759-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-6-methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 3-Methyl-6-methylaminouracil reacts with 2,4,6-cyclooctatrienone?
A1: The reaction of this compound with 2,4,6-cyclooctatrienone proceeds through a proposed intermediate, similar to the reaction with 6-amino-1,3-dimethyluracil, which forms an 8-azabicyclo[5.3.1]undecatetraene ring system []. This intermediate then undergoes further reactions, ultimately yielding two main product types:
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